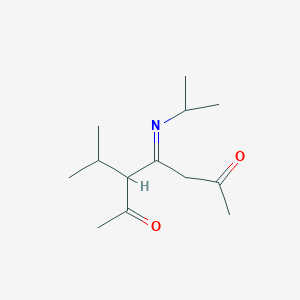
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione is a synthetic organic compound Its structure includes a heptane backbone with two propan-2-yl groups and a propan-2-ylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of a heptane-2,6-dione precursor with propan-2-yl halides under basic conditions. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. In an industrial setting, it could act as a catalyst or reactant in chemical processes.
類似化合物との比較
Similar Compounds
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione: can be compared to other heptane derivatives or compounds with similar functional groups.
Heptane-2,6-dione: A simpler compound with a similar backbone but lacking the propan-2-yl and imino groups.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
特性
CAS番号 |
6302-44-9 |
|---|---|
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC名 |
3-propan-2-yl-4-propan-2-yliminoheptane-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-8(2)13(11(6)16)12(7-10(5)15)14-9(3)4/h8-9,13H,7H2,1-6H3 |
InChIキー |
QDZUXAAKOJCPBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C)C(=NC(C)C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


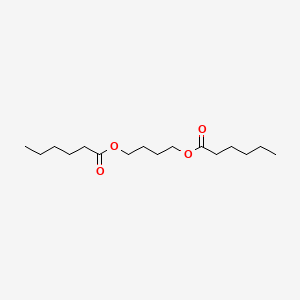
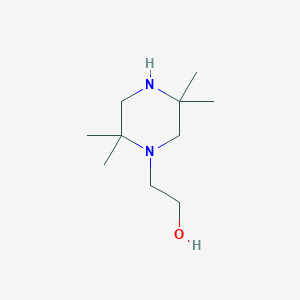
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
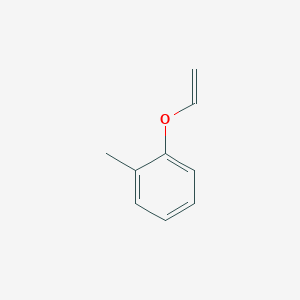
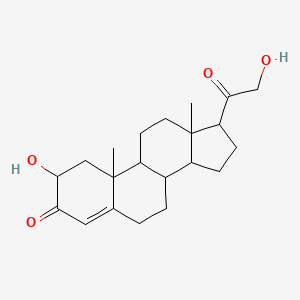
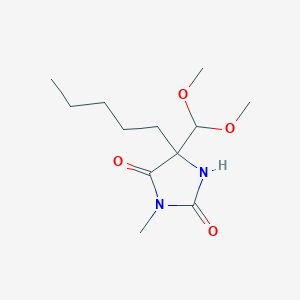
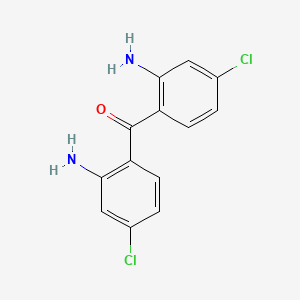
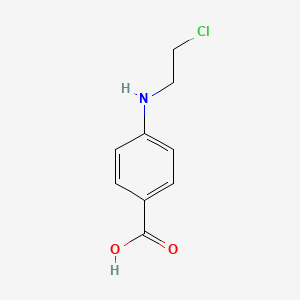

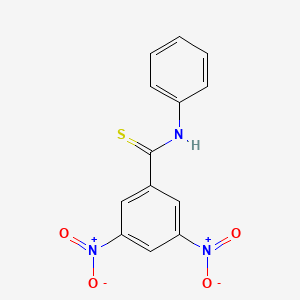
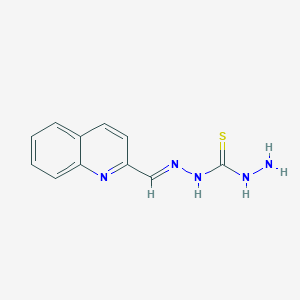
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
